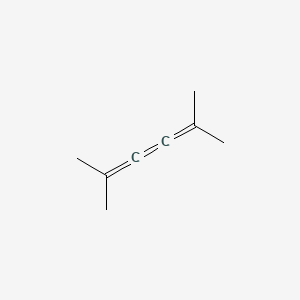
2,3,4-Hexatriene, 2,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Hexatriene, 2,5-dimethyl- is an organic compound with the molecular formula C8H12. It is a conjugated diene, meaning it contains alternating double and single bonds. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Hexatriene, 2,5-dimethyl- typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of 2,5-dimethyl-2,4-hexadiyne. This reaction is carried out under controlled conditions using a palladium catalyst to selectively hydrogenate one of the triple bonds to a double bond, resulting in the formation of the desired hexatriene .
Industrial Production Methods
Industrial production of 2,3,4-Hexatriene, 2,5-dimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Hexatriene, 2,5-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Halogens (e.g., Br2, Cl2) and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
2,3,4-Hexatriene, 2,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study conjugated systems and their reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4-Hexatriene, 2,5-dimethyl- involves its ability to participate in various chemical reactions due to its conjugated diene structure. The alternating double and single bonds allow for resonance stabilization, making the compound reactive towards electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: Another conjugated diene with a simpler structure.
2,4-Hexadiene: Similar in structure but lacks the additional methyl groups.
2,5-Dimethyl-2,4-hexadiene: A closely related compound with similar reactivity.
Uniqueness
2,3,4-Hexatriene, 2,5-dimethyl- is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct reactivity and stability compared to other conjugated dienes .
Properties
CAS No. |
2431-31-4 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
InChI |
InChI=1S/C8H12/c1-7(2)5-6-8(3)4/h1-4H3 |
InChI Key |
SOESISOWJSWAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















